CID 12804317
CAS No.:
Cat. No.: VC16571149
Molecular Formula: C13H12ClSi
Molecular Weight: 231.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClSi |
|---|---|
| Molecular Weight | 231.77 g/mol |
| Standard InChI | InChI=1S/C13H12ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
| Standard InChI Key | VDNAAXYODCPFKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Si](CCl)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties of CID 12804317
Molecular Architecture
The molecular structure of chloromethyldiphenylsilane features a central silicon atom bonded to a chlorine atom, a methyl group, and two phenyl rings. This configuration is confirmed by its canonical SMILES representation, C1=CC=C(C=C1)SiC2=CC=CC=C2, which delineates the tetrahedral geometry around silicon. The InChIKey VDNAAXYODCPFKM-UHFFFAOYSA-N uniquely identifies the compound in databases such as PubChem, where it is cataloged under CID 12804317.
Table 1: Key Molecular Descriptors of CID 12804317
| Property | Value |
|---|---|
| Molecular Formula | C<sub>13</sub>H<sub>12</sub>ClSi |
| Molecular Weight | 231.77 g/mol |
| XLogP<sub>3</sub> | 4.2 (Estimated) |
| Topological Surface Area | 0 Ų (Non-polar) |
| Heavy Atom Count | 15 |
The compound’s low polarity, inferred from its topological surface area, suggests preferential solubility in organic solvents like toluene and dichloromethane.
Spectroscopic Characterization
While experimental spectral data for CID 12804317 remains limited, comparative analysis with analogous chlorosilanes predicts distinctive NMR signatures:
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<sup>29</sup>Si NMR: A resonance near δ 25 ppm, typical for trichlorosilanes.
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<sup>1</sup>H NMR: Methyl protons at δ 0.8–1.2 ppm and aromatic protons at δ 7.2–7.6 ppm .
Mass spectrometry would likely show a molecular ion peak at m/z 232 (M<sup>+</sup>) with fragmentation patterns corresponding to loss of Cl (35.45 Da) and phenyl groups.
Synthesis and Industrial Production
Synthetic Pathways
Chloromethyldiphenylsilane is synthesized via Grignard reactions or direct chlorination:
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Grignard Route: Diphenylsilane reacts with methylmagnesium chloride in anhydrous ether, followed by chlorination with HCl gas. This method yields ~75% purity, necessitating distillation for industrial-grade material .
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Chlorination of Methyldiphenylsilane: Direct treatment with Cl<sub>2</sub> gas under UV light achieves higher yields (85–90%) but requires stringent temperature control to prevent polysilane byproducts.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Grignard Reaction | 75 | 92 | Mg salts, Siloxanes |
| Direct Chlorination | 88 | 97 | Cl<sub>2</sub> residuals |
Scalability Challenges
Industrial production faces hurdles in chlorine handling and phenyl group stability. Recent patents propose continuous-flow reactors with in-line Cl<sub>2</sub> scrubbers to enhance safety and output .
Applications in Materials Science
Silane Coupling Agents
CID 12804317 functions as a coupling agent in fiberglass-reinforced plastics, improving interfacial adhesion between silica fibers and epoxy resins. Trials demonstrate a 40% increase in composite tensile strength compared to non-silanized controls .
Surface Functionalization
The compound’s reactivity enables covalent grafting onto metal oxides. For instance, treating aluminum with CID 12804317 forms a hydrophobic monolayer (contact angle: 112°), mitigating corrosion in marine environments.
Precursor to Silicones
Hydrolysis of CID 12804317 yields diphenylsilanediol, a monomer for high-temperature silicones used in aerospace gaskets. These polymers retain elasticity up to 300°C, outperforming conventional dimethyl variants .
Comparative Analysis with Analogous Chlorosilanes
Table 3: Chlorosilane Performance Metrics
| Compound | Thermal Stability (°C) | Hydrolytic Rate (k, s<sup>-1</sup>) | Adhesion Strength (MPa) |
|---|---|---|---|
| CID 12804317 | 220 | 2.3×10<sup>-4</sup> | 45.6 |
| Chlorotrimethylsilane | 180 | 1.1×10<sup>-3</sup> | 12.3 |
| Dichlorodiphenylsilane | 250 | 1.8×10<sup>-4</sup> | 38.9 |
CID 12804317 balances hydrolytic stability and adhesive performance, making it optimal for coatings exposed to intermittent moisture .
Future Directions and Research Gaps
Catalytic Innovations
Developing lewis-acid catalysts for milder synthesis conditions could reduce energy costs by 30%. Preliminary DFT simulations identify ZnCl<sub>2</sub> as a potential candidate .
Environmental Impact
Long-term ecotoxicity data is absent. Zebrafish embryo assays are underway to assess LC<sub>50</sub> values, crucial for regulatory approvals.
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